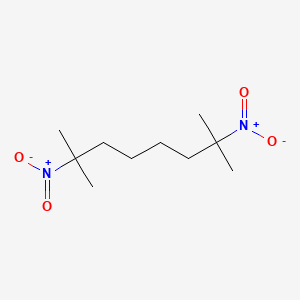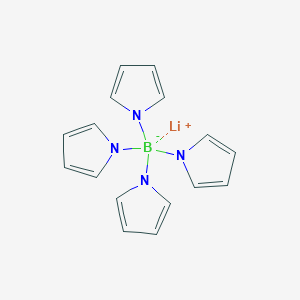![molecular formula C17H17NO5 B13768445 Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate CAS No. 6964-98-3](/img/structure/B13768445.png)
Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate is an organic compound characterized by its unique structure, which includes a benzoyloxy group and a hydroxyethylamino group attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate typically involves the esterification of 2-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl 2-hydroxybenzoate is then subjected to a benzoylation reaction using benzoyl chloride in the presence of a base like pyridine to form methyl 2-(benzoyloxy)benzoate. Finally, the hydroxyethylamino group is introduced through a nucleophilic substitution reaction with 2-hydroxyethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyloxy group can be reduced to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted benzoates.
Aplicaciones Científicas De Investigación
Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzoyloxy group may also interact with hydrophobic pockets within proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(benzyloxy)-5-acetylbenzoate
- Methyl 2-(phenylamino)benzoate
- 2-Methyl-5-hydroxyethylaminophenol
Uniqueness
Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Propiedades
Número CAS |
6964-98-3 |
|---|---|
Fórmula molecular |
C17H17NO5 |
Peso molecular |
315.32 g/mol |
Nombre IUPAC |
methyl 2-benzoyloxy-4-(2-hydroxyethylamino)benzoate |
InChI |
InChI=1S/C17H17NO5/c1-22-17(21)14-8-7-13(18-9-10-19)11-15(14)23-16(20)12-5-3-2-4-6-12/h2-8,11,18-19H,9-10H2,1H3 |
Clave InChI |
YHJJIAQYEMRVHX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)NCCO)OC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-Dihydro-6-hydroxy-5-[[4-[4-(isopropyl)benzoyl]phenyl]azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B13768376.png)

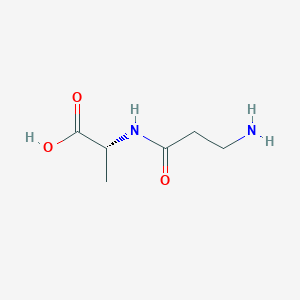

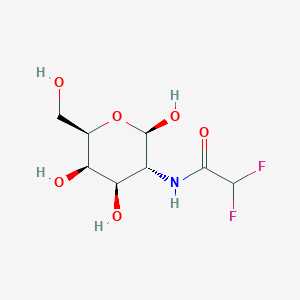
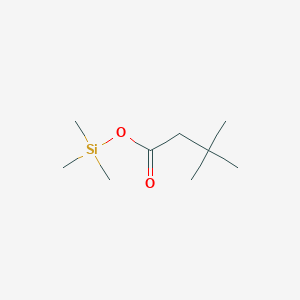

![Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester](/img/structure/B13768416.png)
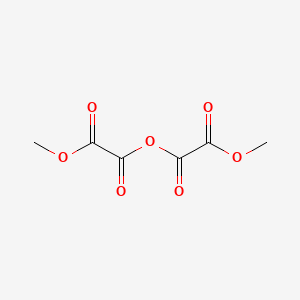
![3,3'-[(2,5-Dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid](/img/structure/B13768419.png)
